molecular formula C10H13ClO2 B14847998 4-(Tert-butoxy)-3-chlorophenol

4-(Tert-butoxy)-3-chlorophenol

Cat. No.: B14847998
M. Wt: 200.66 g/mol
InChI Key: FGKKJIKMIZGJHQ-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-chlorophenol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a tert-butoxy group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(tert-butoxy)-3-chlorophenol typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. Sulfuric acid mixed with quaternary amine, such as benzyltriethylammonium chloride, is used as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(Tert-butoxy)-3-chlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-3-chlorophenol involves its interaction with molecular targets and pathways. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can interact with various biomolecules. The chlorine atom can participate in substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-3-chlorophenol is unique due to the presence of both a tert-butoxy group and a chlorine atom on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6,12H,1-3H3

InChI Key

FGKKJIKMIZGJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)Cl

Origin of Product

United States

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